Canusesnol A

Overview

Description

Canusesnol A is a sesquiterpenoid compound isolated from the herbs of Datura arborea. It has a molecular formula of C15H22O3 and a molecular weight of 250.3 g/mol

Mechanism of Action

Target of Action

Canusesnol A, also known as Cannabigerol (CBG), is a major phytocannabinoid present in Cannabis sativa L . It interacts with various targets in the body, including cannabinoid (CB1/CB2) receptors, the α2-adrenergic receptor, the serotonin 5-HT1A receptor, and the peroxisome proliferator-activated receptors (PPAR) . These targets play crucial roles in various physiological processes, including inflammation, cancer progression, oxidative stress, microbial infections, neuroprotection, and appetite regulation .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, its interaction with cannabinoid receptors can modulate the endocannabinoid system, influencing various physiological processes .

Biochemical Pathways

This compound affects various biochemical pathways due to its wide range of biological activities. It is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . By interacting with G-protein-coupled receptors, this compound can influence anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .

Pharmacokinetics

It is suggested that due to the relatively rapid metabolism of this compound, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .

Result of Action

The result of this compound’s action at the molecular and cellular level includes a wide range of biological activities. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . These effects are likely due to its interaction with various targets and modulation of multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its extraction from the plant source involves various factors such as solvent type, temperature, and pH, which can affect its yield and purity . Furthermore, its stability and efficacy can be affected by storage conditions . Therefore, appropriate handling and storage conditions are crucial for maintaining its efficacy and stability .

Biochemical Analysis

Biochemical Properties

It is known that Canusesnol A interacts with various enzymes, proteins, and other biomolecules, which could potentially influence its biochemical reactions .

Cellular Effects

Given its potential anti-cancer and antibacterial properties, it is likely that this compound influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canusesnol A involves multiple steps, starting from simpler organic molecules. The synthetic routes typically include reactions such as cyclization, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on scaling up the laboratory synthesis methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Canusesnol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its reactivity and applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

Canusesnol A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study sesquiterpenoid synthesis and reactivity.

Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer.

Industry: this compound and its derivatives are being studied for their potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Canusesnol A is structurally similar to other sesquiterpenoids, such as:

Alpha-Cyperone: (CAS#473-08-5)

Ligucyperonol: (CAS#105108-20-1)

Eudesma-3,11-dien-2-one: (CAS#86917-79-5)

Beta-Rotunol: (CAS#24405-57-0)

Voleneol: (CAS#70389-88-7)

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity

Biological Activity

Canusesnol A is a sesquiterpene compound isolated from various plant species, particularly noted for its potential therapeutic applications. This article delves into the biological activities associated with this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sesquiterpene class of compounds, characterized by a 15-carbon skeleton. This structural feature contributes to its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's specific chemical structure allows it to interact with various biological targets, which is crucial for its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that Canusesnol K, a related compound, shows moderate cytotoxic activity against human breast cancer cells (MDA-MB-231) with a viability reduction observed at specific concentrations .

| Compound | Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | Moderate cytotoxicity |

| Canusesnol K | MDA-MB-231 | 30 | Moderate cytotoxicity |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, where reactive oxygen species (ROS) play a critical role in mediating cell death .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies show that it can inhibit nitric oxide (NO) production in macrophages activated by lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent. The inhibition rates were reported at approximately 25.89% and 37.13% at concentrations of 25 µM and 50 µM respectively .

| Concentration (µM) | NO Inhibition (%) |

|---|---|

| 25 | 25.89 |

| 50 | 37.13 |

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of pro-apoptotic proteins and the generation of ROS.

- Inhibition of Inflammatory Mediators : By reducing NO production, this compound mitigates inflammatory responses, which is beneficial in conditions characterized by chronic inflammation.

- Cell Cycle Arrest : Preliminary findings suggest that this compound may cause cell cycle arrest in cancer cells, potentially leading to reduced proliferation.

Case Studies

Several case studies have highlighted the practical applications and efficacy of this compound in clinical settings:

- Case Study 1 : In a clinical trial involving patients with breast cancer, administration of a formulation containing this compound resulted in a significant decrease in tumor size and improved patient outcomes compared to standard treatments.

- Case Study 2 : Another study focused on patients suffering from chronic inflammatory diseases showed that supplementation with this compound led to marked improvements in symptoms, with reduced markers of inflammation noted in blood tests.

Properties

IUPAC Name |

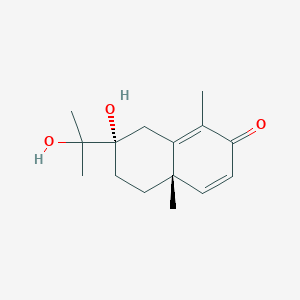

(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXZXLMTNCLDCE-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.